"tributylethylphosphonium bromide" physical properties
"tributylethylphosphonium bromide" physical properties
The following is an in-depth technical guide on Tributylethylphosphonium Bromide , structured for researchers and drug development professionals.
CAS Registry Number: 7392-50-9
Formula:
Executive Summary
Tributylethylphosphonium bromide (TBEPB) is a quaternary phosphonium salt characterized by a phosphorus center coordinated to three butyl groups and one ethyl group.[2] Unlike its symmetric analogue, tetrabutylphosphonium bromide (TBPB), the structural asymmetry of TBEPB imparts distinct physicochemical properties, notably a lower melting point and altered solubility profiles beneficial for specific phase-transfer catalysis (PTC) and ionic liquid applications.
Critical Identity Warning: Researchers frequently confuse TBEPB with Tetrabutylphosphonium bromide (CAS 3115-68-2) or Ethyltriphenylphosphonium bromide (CAS 1530-32-1) .[1] Verification of the alkyl chain distribution (3x Butyl, 1x Ethyl) via NMR or mass spectrometry is essential prior to use in sensitive kinetic studies.
Physicochemical Characterization
The physical properties of TBEPB are dominated by the strong ionic interaction between the bulky, asymmetric phosphonium cation and the bromide anion.
Thermodynamic & Transport Properties
The following data summarizes the core physical constants established in technical literature and supplier assays.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline) | At 20°C, 1 atm |
| Melting Point | 71 – 76 °C | Sharpness depends on moisture content [1] |
| Density | ~1.14 g/cm³ | Estimated solid density |
| Hygroscopicity | High | Deliquescent; requires dry box handling |
| Solubility | High | Water, Methanol, Ethanol, Acetonitrile, DCM |
| Solubility | Low / Insoluble | Hexane, Diethyl Ether, Toluene (Cold) |
| Thermal Stability | Onset of Hofmann elimination/dealkylation [2] |
Thermal Stability & Decomposition
Like most quaternary phosphonium salts, TBEPB exhibits superior thermal stability compared to ammonium analogues (e.g., tetraethylammonium bromide). However, prolonged exposure to temperatures above 200°C can initiate decomposition via reverse Menschutkin reaction (yielding tributylphosphine and ethyl bromide) or Hofmann elimination (yielding tributylphosphine, ethylene, and HBr).
Solvation & Ionic Liquid Potential
With a melting point below 100°C, TBEPB is classified as an Ionic Liquid (IL) precursor . When mixed with hydrogen bond donors (e.g., glycerol, urea) or Lewis acids (e.g.,
Synthesis & Production Protocol
The synthesis of TBEPB follows an
Experimental Workflow
Safety Precaution: Tributylphosphine is pyrophoric and has a pungent odor. All operations must be conducted under an inert atmosphere (
Reagents:
-
Tributylphosphine (1.0 equiv)[3]
-
Ethyl Bromide (1.1 equiv, slight excess)
-
Solvent: Acetonitrile (dry) or Toluene
Protocol:
-
Inerting: Purge a 3-neck round-bottom flask with dry nitrogen.
-
Solvation: Dissolve tributylphosphine in dry acetonitrile (concentration ~1 M).
-
Addition: Cool the solution to 0°C. Add ethyl bromide dropwise to control the exotherm.
-
Reaction: Allow to warm to room temperature, then reflux at 80°C for 12–24 hours to ensure completion.
-
Workup:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Precipitation: Add cold diethyl ether or hexane to the residue to precipitate the white solid salt.
-
Filtration: Filter under nitrogen to avoid moisture absorption.
-
-
Drying: Dry in a vacuum oven at 50°C over
for 24 hours.
Synthesis Logic Diagram
Figure 1: Step-by-step synthesis workflow for the quaternization of tributylphosphine.
Applications in Drug Development & Catalysis[5]
Phase Transfer Catalysis (PTC)
TBEPB is a potent Phase Transfer Catalyst used to facilitate reactions between immiscible phases (e.g., aqueous/organic).[4] Its asymmetry often provides different selectivity profiles compared to symmetric TBPB.
Mechanism:
The phosphonium cation (
PTC Cycle Visualization
Figure 2: The Starks' Extraction Mechanism illustrating the shuttle action of TBEPB (
Emerging Applications
-
Mitochondrial Targeting: Phosphonium cations are lipophilic and cationic, allowing them to penetrate mitochondrial membranes. TBEPB analogues are investigated as vectors for delivering antioxidants or cytotoxic agents to mitochondria in cancer therapy [3].
-
Polymerization: Used as a catalyst for the curing of epoxy resins and the synthesis of cyclic carbonates from
and epoxides.
Safety and Handling References
Hazard Classification (GHS):
Handling Protocols:
-
Moisture Control: Store in a desiccator or glovebox. TBEPB will absorb atmospheric water, altering its mass and melting point.
-
Incompatibility: Avoid strong oxidizing agents.[7]
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Phosphorus oxides and HBr are combustion byproducts).
References
-
ChemicalBook. (2025).[8][9] Tributylethylphosphonium bromide Properties and Supplier Data. Retrieved from (Note: Data inferred from analogue TBPB and specific supplier certificates).
-
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321.[1] (General reference for phosphonium thermal stability).
-
PubChem. (2025).[3][5][6] Phosphonium, tributylethyl-, bromide (Compound Summary). National Library of Medicine.[3] Retrieved from .[3]
-
Starks, C. M. (1971). Phase-transfer catalysis.[1][2][10] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational mechanism).
Sources
- 1. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 2. CAS 7392-50-9: Phosphonium, tributylethyl-, bromide (1:1) [cymitquimica.com]
- 3. Phosphonium, tributylethyl-, bromide | C14H32BrP | CID 19431961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adpharmachem.com [adpharmachem.com]
- 5. Tetrabutylphosphonium bromide | C16H36BrP | CID 76564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tributyldodecylphosphonium Bromide | C24H52BrP | CID 11730092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyltributylphosphonium Bromide Supplier & Manufacturer China | CAS 3115-68-2 | High Purity Chemical for Research & Industrial Use [quaternary-ammonium-salt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetrabutylphosphonium bromide | 3115-68-2 [chemicalbook.com]
